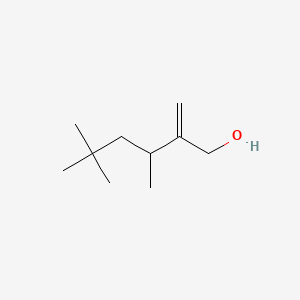

1-Hexanol, 3,5,5-trimethyl-2-methylene-

Description

Contextualizing Branched Alcohol Architectures in Chemical Research

Branched alcohol architectures are pivotal in various sectors of chemical research and industry. Unlike their straight-chain counterparts, branched alcohols often exhibit lower melting points, different solubility profiles, and distinct steric properties that can be exploited in synthesis. reddit.com For instance, the bulky nature of branched chains can direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules for pharmaceuticals and agrochemicals.

In materials science, esters derived from branched alcohols, such as di-(3,5,5-trimethyl-1-hexyl)sebacate, are valued as synthetic lubricants due to their high viscosity and stability. google.com Furthermore, the fragrance and flavor industry utilizes branched alcohols like 3,5,5-Trimethyl-1-hexanol for their characteristic herbaceous and floral scents. nih.govwikipedia.org The microbial production of branched-chain higher alcohols is also an active area of research, aiming to provide sustainable alternatives to petroleum-derived chemicals and fuels. researchgate.net

The Unique Structural Features of 1-Hexanol, 3,5,5-trimethyl-2-methylene- and its Theoretical Implications

The compound 1-Hexanol, 3,5,5-trimethyl-2-methylene- possesses a highly specific and complex molecular structure that sets it apart. An analysis of its IUPAC name reveals a six-carbon backbone (hexanol) with a primary alcohol at position 1. The chain is heavily substituted with three methyl groups: one at position 3 and a gem-dimethyl group at position 5. A key feature is the exocyclic methylene (B1212753) group at position 2, which introduces a carbon-carbon double bond outside of any ring structure. researchgate.net This combination of a primary allylic alcohol, significant steric hindrance from the trimethyl groups, and an exocyclic double bond has several theoretical implications.

The presence of the exocyclic double bond adjacent to the primary alcohol functionality makes it an allylic alcohol. This arrangement is known to influence the reactivity of the hydroxyl group and the double bond itself. For instance, allylic alcohols can undergo a variety of transformations, including oxidation, epoxidation, and substitution reactions, often with high regioselectivity and stereoselectivity. organic-chemistry.orgresearchgate.net The steric bulk provided by the 3,5,5-trimethyl substitution is expected to modulate this reactivity, potentially hindering certain reaction pathways while favoring others. Theoretical studies on simpler allylic alcohols have investigated their complex potential energy surfaces in reactions, providing a framework for predicting the behavior of more complex structures like the one . nih.gov

Physicochemical Properties of a Related Isomer

While specific experimental data for 1-Hexanol, 3,5,5-trimethyl-2-methylene- is scarce in publicly accessible literature, extensive data exists for its saturated structural isomer, 3,5,5-Trimethyl-1-hexanol. This data provides a baseline for understanding the physical characteristics that might be expected from a C9 alcohol.

| Property | Value | Unit |

| Molecular Formula | C₉H₂₀O | |

| Molecular Weight | 144.25 | g·mol⁻¹ |

| Boiling Point | 193-202 | °C |

| Melting Point | -70 | °C |

| Flash Point | 93 | °C |

| Density | 0.83 | g/mL |

| Refractive Index | 1.435 |

Data sourced from PubChem for 3,5,5-Trimethyl-1-hexanol (CAS 3452-97-9). nih.gov

Spectroscopic Data for 3,5,5-Trimethyl-1-hexanol

Spectroscopic data is crucial for the identification and structural elucidation of organic compounds. Below are key spectral features for the related saturated isomer, 3,5,5-Trimethyl-1-hexanol.

| Spectrum Type | Key Peaks/Signals (Shift ppm or m/z) |

| ¹H NMR (CDCl₃) | 3.66 (t), 1.41 (m), 0.91 (d), 0.90 (s) |

| Mass Spectrum (EI) | 57.0, 69.0, 56.0, 87.0, 111.0 |

Data sourced from ChemicalBook and PubChem for 3,5,5-Trimethyl-1-hexanol (CAS 3452-97-9). nih.govchemicalbook.com

Historical Development of Research on Exocyclic Alkene-Containing Alcohols

Research into alcohols containing exocyclic alkenes is a subset of the broader field of allylic alcohol chemistry. The development of synthetic methods to access these structures has been a long-standing interest in organic chemistry. Early methods often relied on classical olefination reactions of cyclic ketones. Over the decades, more sophisticated and stereoselective methods have emerged.

The strategic importance of the allylic alcohol motif, which allows for a wide range of subsequent chemical transformations, has driven much of this research. nih.gov For instance, palladium-catalyzed allylic substitution reactions, first reported over 50 years ago, have become a powerful tool in C-C and C-X bond formation. nih.govsioc-journal.cn Initially, these reactions required the conversion of the alcohol to a better leaving group, but modern advancements have enabled the direct use of allylic alcohols, which is a more atom-economical approach. thieme-connect.com

More recently, research has focused on asymmetric catalysis to produce chiral allylic alcohols, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. nih.gov The development of polyene cyclization cascades initiated by allylic alcohols represents a sophisticated strategy for constructing complex polycyclic systems containing exocyclic double bonds, which can serve as handles for further chemical modifications. nih.gov

Current Research Landscape and Gaps Pertaining to 1-Hexanol, 3,5,5-trimethyl-2-methylene-

The current research landscape for highly substituted, acyclic allylic alcohols is vibrant, with a strong emphasis on developing novel catalytic methods for their synthesis and subsequent transformation. nih.gov Direct nucleophilic substitution and asymmetric allylic alkylation are areas of intense investigation, aiming for greener and more efficient synthetic routes. nih.govthieme-connect.com

However, a detailed search of the scientific literature reveals a significant gap concerning the specific compound 1-Hexanol, 3,5,5-trimethyl-2-methylene-. There appear to be no dedicated studies on its synthesis, characterization, or reactivity. Its existence is noted in chemical databases, but it remains a largely theoretical or commercially cataloged entity rather than an object of academic inquiry.

This lack of research presents several opportunities. A systematic investigation into the synthesis of this molecule could provide challenges and insights into controlling regioselectivity in elimination or olefination reactions on sterically demanding substrates. Furthermore, studying its reactivity could illuminate how extreme steric hindrance around an exocyclic allylic alcohol influences reaction pathways, such as nucleophilic substitution, oxidation, or participation in pericyclic reactions. The unique electronic and steric environment of this molecule makes it an intriguing, albeit unstudied, target for both experimental and computational chemists.

Structure

3D Structure

Properties

CAS No. |

68039-76-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3,5,5-trimethyl-2-methylidenehexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(9(2)7-11)6-10(3,4)5/h8,11H,2,6-7H2,1,3-5H3 |

InChI Key |

XSBHPGJXCJMNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(=C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

Retrosynthetic Analysis and Strategic Disconnections for the 1-Hexanol, 3,5,5-trimethyl-2-methylene- Scaffold

A retrosynthetic analysis of 1-Hexanol, 3,5,5-trimethyl-2-methylene- allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The primary strategic disconnections for this scaffold focus on the formation of the C-C bonds that form the backbone and the introduction of the key functional groups: the primary alcohol and the exocyclic methylene (B1212753) group.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

This analysis suggests that a key intermediate is the α-hydroxy ketone, 1-hydroxy-3,5,5-trimethylhexan-2-one . This intermediate can be conceptualized as arising from an aldol (B89426) addition between 3,3-dimethylbutanal and the enolate of propionaldehyde (B47417). The final step in the forward synthesis would then be an olefination reaction to introduce the 2-methylene group.

Classical and Modern Approaches to Exocyclic Alkene Formation in Complex Alcohol Systems

The introduction of the exocyclic methylene group is a critical step in the synthesis of the target molecule. This transformation requires a reliable olefination method that is compatible with the adjacent primary alcohol.

Several olefination reactions are suitable for the conversion of the precursor α-hydroxy ketone to the desired 2-methylene alcohol. The choice of reagent is crucial to ensure high yield and compatibility with the hydroxyl group, which may require protection.

Wittig Reaction: The Wittig reaction, utilizing a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a classic method for introducing a methylene group. The reaction of the α-hydroxy ketone with this ylide would furnish the target allylic alcohol. Protection of the hydroxyl group, for instance as a silyl (B83357) ether, might be necessary to prevent interference from the basic ylide.

Tebbe Olefination: The Tebbe reagent is a powerful alternative for the methylenation of ketones, and it is often effective where the Wittig reaction fails. It is known to be less basic and can be more tolerant of sensitive functional groups.

Peterson Olefination: The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane, which then eliminates to form the alkene. organicchemistrydata.orgorganic-chemistry.org This method offers stereochemical control in some cases, as the elimination can proceed via either a syn or anti pathway depending on the conditions. wikipedia.org For the synthesis of an exocyclic methylene group, stereoselectivity is not a concern. The reaction of the α-hydroxy ketone with a reagent like trimethylsilylmethylmagnesium chloride would yield the desired product. organicchemistrydata.org

| Olefination Reaction | Reagent | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Widely used, reliable for methylenation. May require alcohol protection. |

| Tebbe Olefination | Tebbe Reagent | Highly effective, less basic than Wittig ylides. |

| Peterson Olefination | Trimethylsilylmethylmagnesium chloride | Forms a β-hydroxysilane intermediate. organicchemistrydata.orgorganic-chemistry.org |

The carbon backbone of 1-Hexanol, 3,5,5-trimethyl-2-methylene- contains a single chiral center at the C3 position. The stereoselective construction of this center is a key aspect of the synthesis of enantiomerically pure analogs.

A potential strategy involves an asymmetric aldol reaction to form the α-hydroxy ketone intermediate. The use of chiral auxiliaries or chiral catalysts can direct the stereochemical outcome of the reaction between the enolate of propionaldehyde and 3,3-dimethylbutanal. Subsequent olefination would then yield the chiral target molecule without affecting the newly established stereocenter.

Asymmetric Synthesis and Stereocontrol Strategies in the Preparation of Chiral Analogs of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

The synthesis of specific enantiomers of the target molecule requires the application of asymmetric synthesis techniques. Chiral 1,2-amino alcohols are valuable scaffolds in drug discovery and as chiral ligands, highlighting the importance of methods for their enantioselective preparation. nih.gov

One established approach to generating chiral alcohols is through the use of chiral catalysts in reduction or addition reactions. For instance, the asymmetric reduction of a prochiral ketone precursor can yield an enantiomerically enriched alcohol. In the context of the proposed retrosynthesis, an asymmetric aldol condensation would be a highly effective method for establishing the stereocenter at C3. This can be achieved using chiral catalysts or by attaching a chiral auxiliary to one of the coupling partners.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Forms or Derivatives of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique pattern. By analyzing the positions and intensities of these diffracted beams, scientists can construct a three-dimensional model of the electron density within the crystal, and from this, infer the atomic positions, bond lengths, and bond angles with high precision.

For a compound like 1-Hexanol, 3,5,5-trimethyl-2-methylene-, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This often involves carefully controlled crystallization experiments, varying solvents, temperatures, and other conditions to encourage the slow growth of well-ordered crystals.

If a crystalline form of 1-Hexanol, 3,5,5-trimethyl-2-methylene- or a suitable crystalline derivative were to be successfully isolated, X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation. This would include:

Determination of the Unit Cell: The fundamental repeating unit of the crystal lattice.

Space Group Symmetry: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Precise Molecular Geometry: Accurate measurements of bond lengths, bond angles, and torsion angles in the solid state.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal.

This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Despite the utility of this technique, a thorough review of available scientific databases indicates that no such studies have been published for 1-Hexanol, 3,5,5-trimethyl-2-methylene-. Therefore, no experimental data on its crystal structure or the crystal structures of its derivatives are available to be presented. The generation of a data table with crystallographic information is not possible due to the absence of this primary research data.

Reactivity and Mechanistic Studies of 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

Oxidation Reactions of the Hydroxyl Group and Mechanistic Pathways

The primary allylic hydroxyl group of 1-Hexanol, 3,5,5-trimethyl-2-methylene- is amenable to oxidation to the corresponding α,β-unsaturated aldehyde, 3,5,5-trimethyl-2-methylenehexanal. The choice of oxidizing agent is crucial to prevent over-oxidation or unwanted side reactions.

Manganese Dioxide (MnO2): Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.comyoutube.com The reaction is heterogeneous, occurring on the surface of the insoluble MnO2 solid, typically in solvents like dichloromethane (B109758) or chloroform. wikipedia.orgnanotrun.com The mechanism involves an initial addition of the alcohol's hydroxyl group to the MnO2 surface, followed by a radical process that leads to the formation of the aldehyde and reduced manganese species. nanotrun.comjove.com This method is particularly useful as it does not affect non-allylic alcohols or the carbon-carbon double bond. jove.com

Chromium(VI)-Based Reagents: Reagents such as Pyridinium Chlorochromate (PCC) are effective for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. sltchemicals.com The reaction mechanism involves the formation of a chromate (B82759) ester intermediate. wikipedia.orgsltchemicals.com Subsequently, a β-hydrogen elimination occurs, leading to the formation of the carbonyl group. sltchemicals.com While effective, these reagents are associated with toxicity and environmental concerns. wikipedia.org The Jones oxidation (chromic acid in acetone) is another alternative that can selectively oxidize allylic alcohols to their corresponding aldehydes in high yields. organic-chemistry.org

Dess-Martin Periodinane (DMP) and Swern Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly chemoselective method for oxidizing alcohols. wikipedia.orgorganic-chemistry.org It is known for its tolerance of sensitive functional groups and rapid reaction times at room temperature. wikipedia.org The mechanism proceeds through a diacetoxyalkoxyperiodinane intermediate. wikipedia.org Allylic alcohols are readily oxidized with DMP. wikipedia.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another mild procedure that converts primary alcohols to aldehydes. commonorganicchemistry.comorganic-chemistry.org A potential drawback is the production of foul-smelling dimethyl sulfide (B99878). commonorganicchemistry.com

| Reagent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Manganese Dioxide (MnO2) | Dichloromethane (DCM), room temp. | 3,5,5-trimethyl-2-methylenehexanal | Mild, selective for allylic/benzylic alcohols, heterogeneous. commonorganicchemistry.com |

| Pyridinium Chlorochromate (PCC) | DCM, room temp. | 3,5,5-trimethyl-2-methylenehexanal | Stops at the aldehyde stage, avoids over-oxidation. sltchemicals.com |

| Dess-Martin Periodinane (DMP) | DCM, room temp. | 3,5,5-trimethyl-2-methylenehexanal | Mild, high chemoselectivity, short reaction times. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N, -78 °C to RT | 3,5,5-trimethyl-2-methylenehexanal | Mild, avoids toxic metals, produces dimethyl sulfide byproduct. commonorganicchemistry.comorganic-chemistry.org |

Hydrogenation and Reduction Chemistry of the Exocyclic Alkene and Related Derivatives

The exocyclic double bond in 1-Hexanol, 3,5,5-trimethyl-2-methylene- can be selectively reduced through catalytic hydrogenation. This reaction converts the alkene to an alkane, yielding 3,5,5-trimethyl-1-hexanol.

Catalytic Hydrogenation: This process involves the reaction of the alkene with hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org Commonly used catalysts are finely divided metals such as palladium (often on a carbon support, Pd/C), platinum (as PtO2, Adams' catalyst), or nickel. libretexts.orglumenlearning.comopenstax.org The reaction is typically heterogeneous, taking place on the surface of the solid metal catalyst. openstax.org The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface. The hydrogen atoms are then transferred to the carbons of the double bond from the same face of the molecule, a process known as syn-addition. openstax.orgpressbooks.pub This reaction is generally selective for the carbon-carbon double bond, leaving other functional groups like the hydroxyl group intact under mild conditions. openstax.org The reactivity of the double bond towards hydrogenation can be influenced by steric hindrance and the degree of substitution. stackexchange.com

Electrophilic and Nucleophilic Addition Reactions to the 2-Methylene Moiety

The electron-rich exocyclic π-bond of 1-Hexanol, 3,5,5-trimethyl-2-methylene- is susceptible to electrophilic addition reactions. The regioselectivity of these additions is dictated by the substitution pattern of the alkene.

Markovnikov Addition: In the addition of an unsymmetrical reagent like a hydrogen halide (H-X) to the double bond, Markovnikov's rule predicts the outcome. chemistrysteps.com The rule states that the hydrogen atom will add to the carbon atom that has the greater number of hydrogen atoms. chemistrysteps.com For 1-Hexanol, 3,5,5-trimethyl-2-methylene-, the terminal CH2 carbon will receive the hydrogen, and the halide (X) will add to the more substituted quaternary carbon. This regioselectivity is driven by the formation of the more stable carbocation intermediate (a tertiary carbocation in this case) during the reaction mechanism. leah4sci.com

Anti-Markovnikov Addition: Certain reactions proceed with the opposite regioselectivity, termed anti-Markovnikov addition. A prime example is the hydroboration-oxidation of alkenes. leah4sci.com In this two-step process, the boron atom (the electrophile) adds to the less sterically hindered terminal carbon, and the hydrogen adds to the more substituted carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding an anti-Markovnikov alcohol product. Another instance is the radical addition of HBr in the presence of peroxides, which also results in the bromine atom adding to the less substituted carbon. chemistrysteps.compharmaguideline.com

| Reaction | Reagents | Regioselectivity | Product |

|---|---|---|---|

| Hydrohalogenation | H-Cl, H-Br, H-I | Markovnikov | 1-(Halomethyl)-3,5,5-trimethyl-1-hexanol |

| Acid-Catalyzed Hydration | H2O, H+ catalyst | Markovnikov | 3,5,5-Trimethyl-1,2-hexanediol |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov | 2-(Hydroxymethyl)-3,5,5-trimethyl-1-hexanol |

| Radical Addition of HBr | HBr, ROOR (peroxide) | Anti-Markovnikov | 1-(Bromomethyl)-3,5,5-trimethyl-1-hexanol |

Rearrangement Reactions and Acid/Base Catalysis Involving the 1-Hexanol, 3,5,5-trimethyl-2-methylene- Scaffold

The structure of 1-Hexanol, 3,5,5-trimethyl-2-methylene- allows for several potential rearrangement reactions, particularly under acidic conditions. Acid catalysis can promote the formation of carbocation intermediates, which are prone to rearrangement to form more stable species.

Under strongly acidic conditions, the primary hydroxyl group can be protonated, forming a good leaving group (water). Loss of water would generate a primary allylic carbocation. This carbocation is in resonance with a more stable tertiary carbocation. This intermediate can then react with a nucleophile or lose a proton to form a rearranged diene. Such acid-catalyzed rearrangements of allylic alcohols can be complex, potentially leading to a mixture of isomeric alcohols, dienes, and other products. rit.edu Palladium-catalyzed 1,3-isomerization of allylic alcohols is another known transformation that can interconvert allylic isomers. organic-chemistry.org

Derivatization Strategies and Functional Group Transformations of 1-Hexanol, 3,5,5-trimethyl-2-methylene- (e.g., Esterification, Etherification, Halogenation)

The primary hydroxyl group is a key site for functionalization, allowing for the synthesis of a wide range of derivatives.

Esterification: As a primary alcohol, 1-Hexanol, 3,5,5-trimethyl-2-methylene- can be converted to its corresponding ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. Catalytic methods for the direct synthesis of allylic esters from olefins and carboxylic acids have also been developed. nih.gov While direct acid-catalyzed esterification of tertiary alcohols is often complicated by dehydration google.com, primary alcohols are generally more amenable to these conditions.

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers. wikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide ion. khanacademy.org This nucleophilic alkoxide then displaces a halide from a primary or secondary alkyl halide to form the ether. wikipedia.orgjk-sci.com Due to the primary nature of the alcohol in 1-Hexanol, 3,5,5-trimethyl-2-methylene-, this reaction is expected to be efficient, provided a non-hindered alkyl halide is used. libretexts.org

Halogenation: The hydroxyl group can be substituted with a halogen to form an allylic halide. Reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination are commonly used. These reactions often proceed via an SN2 mechanism. However, with allylic systems, an SN2' mechanism (substitution with allylic rearrangement) can sometimes compete, leading to isomeric products. Attempted Swern oxidation of some allylic alcohols has been observed to result in an SN2'-type substitution, yielding an allylic chloride instead of the expected aldehyde. acs.org

| Transformation | Reagents | Product Class | Mechanism/Notes |

|---|---|---|---|

| Esterification | R-COOH, H+ or R-COCl, pyridine | Allylic Ester | Nucleophilic acyl substitution. |

| Etherification (Williamson) | 1. NaH; 2. R-X | Allylic Ether | SN2 reaction between alkoxide and alkyl halide. wikipedia.org |

| Halogenation | SOCl2 or PBr3 | Allylic Halide | SN2 is typical; SN2' rearrangement is possible. |

Catalytic Transformations Employing 1-Hexanol, 3,5,5-trimethyl-2-methylene- as Substrate or Ligand

1-Hexanol, 3,5,5-trimethyl-2-methylene- serves as a versatile substrate in various catalytic transformations beyond hydrogenation. Transition metal catalysis, particularly with palladium, is prominent in the chemistry of allylic compounds. For instance, the hydroxyl group can be converted into a better leaving group (such as an acetate (B1210297) or carbonate), making the molecule a suitable substrate for palladium-catalyzed allylic substitution reactions, where nucleophiles can be introduced at the allylic position.

Furthermore, the molecule possesses two potential coordination sites for metal centers: the hydroxyl oxygen and the alkene π-system. This allows it to potentially act as a bidentate or monodentate ligand in transition metal complexes, although its application in this context is less commonly documented than its role as a reactive substrate.

Computational and Theoretical Chemistry Studies of 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

Quantum Chemical Calculations: Geometry Optimization, Electronic Structure Analysis, and Molecular Orbitals of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

No published studies detailing the optimized geometry, electronic structure, or molecular orbitals (such as HOMO/LUMO energies) for 1-Hexanol, 3,5,5-trimethyl-2-methylene- were found. Such calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to provide insights into the molecule's fundamental electronic properties and three-dimensional structure. researchgate.netunipd.it

Conformational Analysis and Energy Landscapes of 1-Hexanol, 3,5,5-trimethyl-2-methylene- via Molecular Mechanics and Quantum Methods

A detailed conformational analysis, which would identify the most stable conformers and map the potential energy surface of the molecule, is not available in the current literature. This type of study would involve systematic or stochastic conformational searches using molecular mechanics force fields, followed by higher-level quantum mechanics calculations to refine the energies of the identified low-energy structures. researchgate.netnih.gov

Reaction Mechanism Predictions and Transition State Elucidation for Key Transformations of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

There is an absence of computational research on the reaction mechanisms involving this compound. Theoretical studies in this area would focus on mapping reaction pathways, locating transition state structures, and calculating activation energies for potential transformations such as oxidation, dehydration, or esterification.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data

While experimental spectral data exists for the related saturated compound 3,5,5-Trimethyl-1-hexanol, including IR and Mass Spectrometry data from the NIST WebBook and ¹H NMR data, computational predictions for 1-Hexanol, 3,5,5-trimethyl-2-methylene- are not available. nist.govchemicalbook.com A comprehensive computational study would involve calculating spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) and comparing them with experimental findings to validate the computational models.

Table 1: Available Experimental Spectroscopic Data for 3,5,5-Trimethyl-1-hexanol

| Spectrum Type | Source | Key Data Points |

|---|---|---|

| Mass Spec (EI) | NIST, PubChem | Top 5 Peaks: 57.0, 69.0, 56.0, 87.0, 111.0 nih.gov |

| ¹H NMR | ChemicalBook | Shifts (ppm): 3.66, 1.78-1.05, 1.41, 0.91, 0.900 chemicalbook.com |

Molecular Dynamics Simulations for Solvent Effects, Intermolecular Interactions, and Supramolecular Assembly of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be instrumental in understanding its behavior in different solvent environments, characterizing its intermolecular interactions (such as hydrogen bonding), and exploring its potential for self-assembly into larger supramolecular structures.

Quantitative Structure-Property Relationships (QSPR) and Cheminformatics Approaches for Analogous Systems

QSPR and cheminformatics studies, which correlate the structural features of molecules with their physical, chemical, or biological properties, have not been specifically reported for 1-Hexanol, 3,5,5-trimethyl-2-methylene- or its close analogs. Such studies would require a dataset of related molecules with known properties to develop predictive models.

Advanced Applications of 1 Hexanol, 3,5,5 Trimethyl 2 Methylene As a Chemical Building Block

Precursor in Polymer Chemistry: Monomer Design and Polymerization Mechanisms for Specialty Polymers

While 1-Hexanol, 3,5,5-trimethyl- is a saturated alcohol and does not function as a monomer for addition polymerization directly, it is a critical precursor in the synthesis of specialty monomers. Its primary role is in the production of esters that contain polymerizable functional groups.

A notable example is the synthesis of 3,5,5-trimethylhexyl methacrylate (B99206) . A 1950 patent describes the preparation of this monomer by reacting 3,5,5-trimethyl-1-hexanol with methyl methacrylate. google.com The resulting trimethylhexyl methacrylate monomer can then undergo polymerization using conventional methods, such as bulk polymerization with a benzoyl peroxide catalyst. google.com The polymer, poly(3,5,5-trimethylhexyl methacrylate), was found to be a valuable additive for lubricating oils, imparting increased viscosity and a higher viscosity index. google.com

This application underscores the role of 1-Hexanol, 3,5,5-trimethyl- in monomer design, where its bulky, branched alkyl group is incorporated into a polymer to modify its physical properties. The resulting polymers are tailored for specialty applications where performance under specific conditions, such as in lubricants, is essential.

Intermediate in the Total Synthesis of Complex Natural Products and Designed Organic Molecules

Currently, there is limited publicly available scientific literature detailing the use of 1-Hexanol, 3,5,5-trimethyl- as a key intermediate in the total synthesis of complex natural products. While it has been identified as a naturally occurring aroma-active component in Lycii fructus (goji berry), its application as a starting material or strategic intermediate in multi-step organic syntheses of complex targets is not widely reported. chemicalbook.com

Role in Advanced Material Science and Engineering: Design and Synthesis of Functional Materials

The primary contribution of 1-Hexanol, 3,5,5-trimethyl- to material science lies in its use for producing high-molecular-weight phthalate (B1215562) plasticizers, most notably diisononyl phthalate (DINP) . guidechem.com DINP is produced by the esterification of 3,5,5-trimethyl-1-hexanol (isononyl alcohol) with phthalic anhydride. guidechem.com

DINP is a general-purpose plasticizer primarily used in polyvinyl chloride (PVC) to enhance its flexibility and durability. guidechem.com Compared to lower molecular weight plasticizers like dioctyl phthalate (DOP), DINP offers superior performance characteristics that are critical for advanced materials:

Improved Aging Performance: Materials plasticized with DINP exhibit better resistance to degradation over time. guidechem.com

Reduced Migration: The larger molecular size of DINP reduces its tendency to leach from the polymer matrix. guidechem.com

Enhanced Thermal Stability: It provides higher resistance to high temperatures. guidechem.com

These properties make DINP-plasticized PVC a functional material suitable for demanding applications such as automotive interiors, electrical wiring and cables, flooring, and construction materials. guidechem.com Furthermore, esters derived from 3,5,5-trimethyl-1-hexanol and aliphatic dicarboxylic acids (such as sebacic acid and adipic acid) have been developed as synthetic lubricants with exceptionally high viscosity indices, making them suitable for specialized engineering applications. google.com

Applications in Industrial Chemical Processes as a Synthetic Intermediate or Specialty Solvent

1-Hexanol, 3,5,5-trimethyl- is a significant intermediate in various industrial chemical processes. Its primary industrial consumption is for the production of DINP plasticizers. guidechem.com Beyond this major application, it serves as a building block for several other classes of chemicals.

Industrial Applications of 1-Hexanol, 3,5,5-trimethyl-

| Application Area | Specific Use | Reference |

|---|---|---|

| Chemical Synthesis | Intermediate for plasticizers (DINP) | guidechem.com |

| Intermediate for synthetic lubricants and lubricant additives | google.comscbt.com | |

| Precursor for fragrance esters | scent.vn | |

| Intermediate for wetting agents | scbt.com | |

| Solvents | Specialty solvent in cosmetic formulations | nih.gov |

| Flavors & Fragrances | Used directly as a fragrance and flavoring agent | chemicalbook.comnih.govthegoodscentscompany.com |

As a synthetic intermediate, it is also used to produce lubricating oil additives and softeners for plastics manufacturing. scbt.com Its esterification with various carboxylic acids yields a range of esters used as fragrance components. scent.vn In addition to its role as a reactant, it is utilized as a specialty solvent, particularly in the cosmetics industry. nih.gov

Environmental and Green Chemistry Considerations in the Synthesis and Research of 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

Development of Sustainable Synthetic Routes for 1-Hexanol, 3,5,5-trimethyl-2-methylene-

While specific research into sustainable synthesis for 1-Hexanol, 3,5,5-trimethyl-2-methylene- is not extensively documented in publicly available literature, established green chemistry principles can be applied to propose potential eco-friendly routes. These approaches prioritize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste through catalytic processes, including biocatalysis.

Catalytic Routes from Olefin Feedstocks:

A plausible green synthetic approach is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. wikipedia.orgnrochemistry.comyoutube.com For the target molecule, this could involve the reaction of diisobutylene (a dimer of isobutene) with formaldehyde. Under anhydrous conditions, the reaction can yield an allylic alcohol. wikipedia.org This pathway is advantageous as it builds the carbon skeleton in a single, often atom-economical step. The use of solid acid catalysts, such as zeolites, can further enhance the sustainability of the process by simplifying catalyst separation and enabling recycling, thereby minimizing waste. rsc.orgrsc.org

The reaction mechanism proceeds via the protonation of the aldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. This intermediate is then attacked by the electron-rich double bond of the alkene, creating a carbocation intermediate. Subsequent elimination of a proton from this intermediate results in the formation of the unsaturated alcohol. wikipedia.org

Biocatalytic and Biosynthetic Pathways:

Biocatalysis offers a powerful strategy for the sustainable synthesis of complex branched-chain alcohols. nih.gov These methods operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and eliminating the need for hazardous organic solvents.

One approach involves the use of isolated enzymes. For instance, engineered oleate (B1233923) hydratases have been used to stereoselectively hydrate (B1144303) the double bonds of unsaturated fatty acids, which can then be converted to alcohols. researchgate.net While not a direct synthesis, this demonstrates the potential of enzymes to functionalize unsaturated chains. Another strategy is the whole-cell biocatalytic conversion of renewable feedstocks. Metabolic engineering of microorganisms like Escherichia coli or yeast can create pathways to produce a variety of branched-chain higher alcohols from simple sugars or bio-based feedstocks like glycerol. nih.govnih.gov These engineered microbes can be designed to convert intermediates from amino acid or fatty acid metabolism into the desired alcohol products, offering a direct route from renewable resources.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Feedstocks | Key Process/Catalyst | Advantages | Challenges |

| Prins Reaction | Diisobutylene, Formaldehyde | Solid acid catalysts (e.g., Zeolites) | High atom economy; potential for catalyst recycling; direct C-C bond formation. | Potential for side reactions; may require specific reaction conditions to favor allylic alcohol formation. |

| Enzymatic Catalysis | Unsaturated precursors | Hydratases, Lipases, etc. | High selectivity (enantio- and regioselectivity); mild reaction conditions; reduced waste. | Enzyme stability and cost; substrate specificity may require enzyme engineering. |

| Metabolic Engineering | Sugars, Glycerol, Biomass | Engineered microorganisms (E. coli, S. cerevisiae) | Utilizes renewable feedstocks; potential for direct, one-pot synthesis; operates at ambient conditions. | Low product titers and yields; toxicity of alcohol product to microbes; complex pathway engineering. |

Lifecycle Assessment Methodologies in the Chemical Production of 1-Hexanol, 3,5,5-trimethyl-2-methylene-

A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire lifespan, from raw material extraction to final disposal ("cradle-to-grave"). isc3.orgwikipedia.org Although a specific LCA for 1-Hexanol, 3,5,5-trimethyl-2-methylene- is not available, this section outlines the methodology that would be applied, using the production of its saturated analogue, isononyl alcohol, as a relevant proxy. researchandmarkets.commatthey.com

The LCA process is governed by ISO 14040 and 14044 standards and comprises four distinct phases: wikipedia.orgrsc.org

Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., 1 kg of the produced alcohol), the system boundaries (e.g., from raw material extraction to the factory gate), and the impact categories to be assessed.

Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs and outputs within the defined system boundaries. This includes quantifying raw materials (e.g., olefins, synthesis gas), energy (electricity, steam), water usage, and all releases to the environment, such as air emissions (CO₂, VOCs), water effluents, and solid waste. wikipedia.org For oxo-alcohols, this stage would compare inputs and outputs from different technologies, such as older, energy-intensive high-pressure cobalt-catalyzed processes versus modern, more efficient low-pressure rhodium-catalyzed technologies that reduce energy consumption and waste. matthey.comdow.com

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. The inventory flows are assigned to specific impact categories, and their potential effects are quantified. Common impact categories include Global Warming Potential (GWP), Acidification Potential, Eutrophication Potential, Ozone Depletion Potential, and Fossil Fuel Depletion. rsc.orgresearchgate.net For example, the GWP for 1 kg of a petrochemical-derived fatty alcohol is estimated to be around 2.97 kg CO₂ equivalent. nih.gov

Table 2: Illustrative Framework for a Cradle-to-Gate LCA

| LCA Stage | Key Considerations for 1-Hexanol, 3,5,5-trimethyl-2-methylene- Production |

| Goal & Scope | Functional Unit: 1 kg of purified product. System Boundary: Raw material extraction to factory gate. |

| Life Cycle Inventory (LCI) | Inputs: Diisobutylene (fossil-derived vs. bio-based), formaldehyde, catalyst (e.g., rhodium), energy (electricity, heat), process water. Outputs: Product, byproducts, CO₂ emissions, wastewater, catalyst waste. |

| Life Cycle Impact Assessment (LCIA) | Impact Categories: Global Warming Potential (from energy and feedstock), Fossil Depletion, Water Scarcity, Human Toxicity (from potential hazardous reagents or emissions). |

| Interpretation | Identification of key impact drivers (e.g., energy for distillation, synthesis of petrochemical feedstocks). Comparison of alternative routes (e.g., Prins reaction vs. biocatalysis). |

Theoretical Biodegradation Pathways and Environmental Fate Studies for 1-Hexanol, 3,5,5-trimethyl-2-methylene-

While specific experimental studies on the biodegradation of 1-Hexanol, 3,5,5-trimethyl-2-methylene- are scarce, theoretical pathways can be postulated based on the known microbial metabolism of structurally similar compounds, such as other unsaturated alcohols and branched-chain hydrocarbons. nih.govnih.gov

The biodegradability of an organic compound is heavily influenced by its chemical structure. Features such as branching, the presence of quaternary carbon atoms, and unsaturation can significantly affect the rate and extent of microbial degradation. nih.govnih.gov The structure of 1-Hexanol, 3,5,5-trimethyl-2-methylene- presents several features that would influence its environmental fate.

Potential Aerobic Biodegradation Pathways:

Under aerobic conditions, microorganisms utilize oxygenase enzymes to initiate the breakdown of hydrocarbons and related compounds. nih.gov Two primary sites of attack are likely on the target molecule: the primary alcohol group and the methylene (B1212753) (C=C) double bond.

Oxidation of the Alcohol Moiety: The primary alcohol group is a likely point for initial enzymatic oxidation. Alcohol dehydrogenases could oxidize the alcohol to the corresponding aldehyde (3,5,5-trimethyl-2-methylene-1-hexanal), which could be further oxidized by aldehyde dehydrogenases to a carboxylic acid (3,5,5-trimethyl-2-methylene-1-hexanoic acid). These resulting intermediates could then enter central metabolic pathways like the beta-oxidation pathway, although the branching may complicate this process.

Attack on the Double Bond: The C=C double bond is another susceptible site. Monooxygenase enzymes could catalyze the epoxidation of the double bond to form an epoxide ring. This epoxide is often unstable and can be hydrolyzed by epoxide hydrolases to form a diol (1-Hexanol, 3,5,5-trimethyl-2,3-dihydroxy-). This diol could then undergo further oxidation. Alternatively, the double bond could be hydrated to form a secondary or tertiary alcohol.

Factors Inhibiting Biodegradation:

The complex structure of 1-Hexanol, 3,5,5-trimethyl-2-methylene- presents significant challenges for microbial enzymes.

Steric Hindrance: The highly branched structure, particularly the trimethyl group at the C-5 position, creates steric hindrance that can prevent enzymes from accessing the carbon backbone.

Quaternary Carbon: The C-5 atom is a quaternary carbon, which is known to be recalcitrant to microbial degradation as it blocks the beta-oxidation pathway.

Tertiary Alcohol Degradation: While the primary alcohol is readily oxidized, if hydration of the double bond were to occur at the C-2 position, it would form a tertiary alcohol. Tertiary alcohols are known to be more resistant to degradation than primary or secondary alcohols, often requiring specialized enzymatic systems, such as the desaturase function seen in some bacteria that degrade tert-amyl alcohol. nih.govnih.govresearchgate.net

Table 3: Theoretical Aerobic Biodegradation Reactions

| Reaction Type | Enzyme Class (Example) | Initial Substrate Site | Potential Intermediate Product |

| Alcohol Oxidation | Alcohol Dehydrogenase | Primary alcohol (-CH₂OH) | Aldehyde (-CHO) |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

| Epoxidation | Monooxygenase | Methylene (C=C) double bond | Epoxide |

| Epoxide Hydrolysis | Epoxide Hydrolase | Epoxide ring | Diol |

Future Research Directions and Emerging Areas for 1 Hexanol, 3,5,5 Trimethyl 2 Methylene

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research will likely focus on several key areas:

Advanced Catalytic Systems: The development of novel catalysts is paramount. While cobalt and rhodium are traditionally used, research into ligand-modified rhodium catalysts and alternative metal catalysts could lead to higher conversion rates and greater selectivity under milder reaction conditions. guidechem.commt.com For instance, the Johnson Matthey process, which employs a ligand-free rhodium catalyst, represents a step in this direction, offering efficient catalyst recovery. guidechem.com

Green Chemistry Approaches: There is a growing demand for "green" chemical processes. futuremarketinsights.com Future synthetic routes could explore the use of bio-based feedstocks derived from renewable resources. prnewswire.com Research into the metabolic engineering of microorganisms to produce branched-chain higher alcohols could offer a sustainable alternative to petrochemical-based synthesis. nih.gov

Process Intensification: Novel reactor designs and process intensification strategies can significantly enhance efficiency. The use of supercritical fluids or biphasic systems to improve reactant mixing and catalyst separation is a promising area of investigation. guidechem.com

Table 1: Comparison of Catalytic Systems for Hydroformylation

| Catalyst System | Typical Metal | Key Advantages | Areas for Future Improvement |

| Traditional Cobalt-based | Cobalt | Lower cost | Requires high pressure and temperature, lower selectivity |

| Rhodium-based | Rhodium | High activity and selectivity at lower pressures | Higher cost, catalyst recycling challenges |

| Ligand-Modified Rhodium | Rhodium | Enhanced selectivity for linear aldehydes | Ligand synthesis cost and stability |

| Bio-catalytic (potential) | Enzymes | Sustainable, high selectivity | Scalability, enzyme stability, and cost |

Investigation of Undiscovered Reactivity and Transformation Pathways

The primary known reaction of 3,5,5-trimethyl-1-hexanol is esterification to produce plasticizers like diisononyl phthalate (B1215562) (DINP) and synthetic lubricants. guidechem.comgoogle.com However, the full reactive potential of this branched primary alcohol is likely underexplored.

Future research could delve into:

Novel Derivatization: Beyond simple esterification, exploring other functional group transformations could lead to new classes of compounds. For example, conversion to amines, ethers, or other specialty chemicals could open up new markets. The reactivity of the hydroxyl group in alcohols allows for a range of reactions, including conversion to alkyl halides and tosylates, which can then undergo further substitution. msu.edulibretexts.org

Polymer Chemistry: Investigating the use of 3,5,5-trimethyl-1-hexanol as a monomer or chain terminator in polymerization reactions could lead to the development of new polymers with unique properties imparted by its branched structure.

Catalytic Transformations: Developing catalytic methods to selectively oxidize or otherwise transform the alcohol could yield valuable intermediates for the fine chemical industry.

Development of Advanced Material Science Applications Utilizing 3,5,5-trimethyl-1-hexanol

The branched structure of 3,5,5-trimethyl-1-hexanol imparts specific properties to its derivatives, such as good low-temperature performance and high viscosity index in lubricants. google.comsrce.hr These characteristics are highly desirable in advanced materials.

Emerging areas of application include:

High-Performance and Biodegradable Lubricants: There is a significant push towards developing environmentally friendly lubricants. srce.hr Research into the synthesis of esters of 3,5,5-trimethyl-1-hexanol with bio-based dicarboxylic acids could yield high-performance lubricants that are also biodegradable. researchgate.netespublisher.com The branching of the alcohol component is known to improve lubricity properties like the pour point. srce.hr

Eco-Friendly Plasticizers: With increasing regulations and health concerns surrounding traditional phthalate plasticizers, the demand for safer alternatives is growing. prnewswire.comtechnavio.org 3,5,5-trimethyl-1-hexanol is a key component in the production of DINP, a higher molecular weight phthalate with a better safety profile than older plasticizers like DOP. guidechem.com Future work will focus on developing new non-phthalate plasticizers derived from this alcohol to meet stringent regulatory requirements and consumer demand for sustainable products. futuremarketinsights.commarketresearchfuture.com

Advanced Coatings and Solvents: The properties of 3,5,5-trimethyl-1-hexanol and its derivatives make them suitable for use in advanced coatings and as specialty solvents. prnewswire.comchemicalbull.com Research into their application in formulations for paints, inks, and other surface treatments could enhance performance characteristics like durability and drying time.

Table 2: Potential Advanced Material Applications

| Application Area | Key Property Conferred by 3,5,5-trimethyl-1-hexanol | Future Research Focus |

| Synthetic Lubricants | High viscosity index, good low-temperature fluidity | Biodegradable ester formulations, use of bio-based acids |

| Plasticizers | Flexibility, durability, lower migration | Development of non-phthalate alternatives, improving biodegradability |

| Coatings | Solvent properties, durability | Formulations for high-performance and eco-friendly paints and inks |

| Specialty Polymers | Monomer or modifier | Synthesis of polymers with tailored thermal and mechanical properties |

Integration with Flow Chemistry and Automation for Scalable Synthesis and Process Optimization

The shift from batch to continuous manufacturing (flow chemistry) is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.govrsc.org The synthesis of 3,5,5-trimethyl-1-hexanol and its derivatives is well-suited for this transition.

Future developments will likely involve:

Continuous Hydroformylation: Implementing continuous flow reactors for the hydroformylation step can allow for better control over reaction parameters, leading to higher yields and selectivity. nih.gov This also enhances safety, particularly when dealing with high pressures and flammable gases like hydrogen and carbon monoxide.

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and online analytical tools can enable real-time process optimization. rsc.orgresearchgate.net Such systems can autonomously adjust reaction conditions to maximize output and minimize waste, reducing the need for manual intervention. syrris.com

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps without intermediate purification. acs.org For example, the hydroformylation of diisobutylene, subsequent hydrogenation to 3,5,5-trimethyl-1-hexanol, and even the final esterification could potentially be integrated into a single, continuous process.

Application of Big Data Analytics and Machine Learning in the Discovery and Optimization of Chemical Reactions Involving 3,5,5-trimethyl-1-hexanol

Key areas of application include:

Reaction Optimization: Machine learning algorithms, such as Bayesian optimization, can be used to rapidly identify the optimal conditions for the synthesis of 3,5,5-trimethyl-1-hexanol, minimizing the number of experiments required. nagoya-u.ac.jp By analyzing data from high-throughput experimentation, these models can navigate complex, multi-variable reaction spaces to find the global optimum for yield and selectivity.

Predictive Modeling: AI tools can predict the properties of new materials derived from 3,5,5-trimethyl-1-hexanol. chemcopilot.comscilit.com For instance, machine learning models can be trained to predict the performance of a novel plasticizer or lubricant based on its chemical structure, accelerating the design of new high-performance materials.

Process Control and Predictive Maintenance: In a manufacturing setting, big data analytics can be used to monitor production processes in real-time, predict deviations, and prevent equipment failures. globalspec.comsartorius.com This leads to more robust and efficient large-scale production of 3,5,5-trimethyl-1-hexanol and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Hexanol, 3,5,5-trimethyl-2-methylene- to ensure high purity and yield?

- Methodological Answer : Synthesis can be achieved via ethylene addition to triethylaluminum followed by oxidation and hydrolysis. Alternatively, condensation of n-butyraldehyde and acetaldehyde is a viable route. These methods require precise stoichiometric control and purification steps (e.g., fractional distillation) to isolate the product from byproducts. Reaction conditions (temperature, catalyst selection) must be optimized to minimize side reactions .

Q. How does the solubility of 1-Hexanol vary with temperature, and what experimental protocols are used to measure it?

- Methodological Answer : Solubility can be determined using gravimetric or spectroscopic methods under controlled temperatures. IUPAC-recommended data (Barton 1984) show a logarithmic relationship between mole fraction solubility (ln x) and reciprocal temperature (1/T), as illustrated in Figure 11.1.1.10.1. Calibrated thermostatic baths and precise temperature monitoring (±0.1°C) are critical for reproducibility .

Q. What role does 1-Hexanol play in biofuel research, particularly in blend formulations for combustion engines?

- Methodological Answer : 1-Hexanol is studied as a biofuel additive due to its oxygenated structure, which reduces soot formation. Experimental protocols involve blending it with diesel (e.g., 20–30% v/v) and testing in compression-ignition engines. Key parameters include ignition delay, brake thermal efficiency, and NOx/CO emissions. Recent studies highlight optimal injection timing adjustments (e.g., 23° before top dead center) to balance performance and emissions .

Advanced Research Questions

Q. How does the presence of 1-Hexanol influence DNAPL remediation mechanisms when mixed with other alcohols like 1-propanol?

- Methodological Answer : In DNAPL (dense non-aqueous phase liquid) remediation, 1-hexanol alters the partitioning behavior of 1-propanol. Batch experiments reveal that 1-hexanol shifts the mechanism from solubilization to mobilization, increasing DNAPL volume. This counterintuitive effect is attributed to changes in interfacial tension and solvent partitioning coefficients. Researchers must conduct phase-behavior tests and interfacial tension measurements to validate these interactions .

Q. What methodologies are employed to analyze micellar parameters of 1-Hexanol in surfactant systems using Small-Angle Neutron Scattering (SANS)?

- Methodological Answer : SANS experiments involve preparing 20 mM cetyltrimethylammonium tosylate (CTAT) solutions with 1-hexanol. Data analysis includes fitting scattering intensity profiles to core-shell micelle models to determine parameters like aggregation number, core radius, and shell thickness. Contrast-matching techniques (e.g., deuterated solvents) enhance resolution. Example results show micellar core radii of ~15 Å and aggregation numbers of ~50 .

Q. How does the Cubic-Plus-Association (CPA) model correlate with experimental densities in binary mixtures containing 1-Hexanol, and what are the observed discrepancies?

- Methodological Answer : The CPA model incorporates association terms (e.g., hydrogen bonding) to predict mixture densities. For 3-methyl-2-butanol/1-hexanol mixtures, the model achieves a maximum deviation of 0.41% from experimental data. Researchers must input temperature-dependent parameters (e.g., association energy, co-volume) and validate results using pycnometry or vibrating-tube densitometry .

Q. What molecular dynamics approaches are used to predict the glass transition temperature (Tg) of 1-Hexanol, and how do different force fields affect accuracy?

- Methodological Answer : Tg is calculated via molecular dynamics simulations using OPLS-based force fields (e.g., LigParGen). Protocols include cooling the system from 300 K to 100 K at 1 K/ns and analyzing density vs. temperature curves. The L-OPLS force field predicts slightly higher Tg values (~120 K) compared to standard OPLS. Validation against experimental calorimetry data (e.g., DSC) is essential .

Notes on Data Contradictions and Validation

- DNAPL Volume Increase : highlights that 1-hexanol increases DNAPL volume, contradicting typical solubilization trends. Researchers must reconcile this by analyzing solvent-solvent and solvent-DNAPL interactions through ternary phase diagrams .

- CPA Model Accuracy : While the CPA model aligns well with experimental densities, discrepancies in polar mixtures suggest the need for improved association term parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.